
5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid, also known as 6-oxo-1,6-dihydropyridazin-3-yl-methyl-pyrazole-4-carboxylic acid (6-oxo-DHP-MPCA), is a novel compound that has recently been discovered and studied for its potential therapeutic applications. 6-oxo-DHP-MPCA has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Aplicaciones Científicas De Investigación
Synthesis and Transformations
- Research has explored the synthesis and transformations of derivatives of related compounds, such as 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids. These studies involve the synthesis of methyl esters and their functional derivatives, leading to further transformations and introducing new residues into the oxazole ring (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Antibacterial Activity
- Compounds related to 5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid, specifically 1H-pyrazole-3-carboxylic acid derivatives, have been synthesized and evaluated for their antibacterial activities against various microorganisms. These studies demonstrate the potential of these compounds as inhibitors of bacterial growth (Akbas, Berber, Şener, & Hasanov, 2005).
Cytotoxic Activity
- Studies on platinum(II), palladium(II), and copper(II) complexes with ligands derived from similar compounds have shown cytotoxic activities. These findings suggest potential applications in cancer research and treatment (Budzisz et al., 2010).
Anticancer Properties
- Pyrazole derivatives, structurally related to the compound , have been extensively studied for their anticancer properties. These studies include the design, synthesis, and evaluation of derivatives with significant antiproliferative activity (Jose, 2017).
Structural and Spectral Investigations
- Research on compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has involved detailed experimental and theoretical studies, including characterizations using NMR, FT-IR spectroscopy, and X-ray diffraction. These studies provide insights into the molecular structure and properties of these compounds (Viveka et al., 2016).
Propiedades
Número CAS |
956191-70-1 |
|---|---|
Nombre del producto |
5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid |
Fórmula molecular |
C9H8N4O3 |
Peso molecular |
220.188 |
Nombre IUPAC |
5-methyl-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N4O3/c1-5-6(9(15)16)4-10-13(5)7-2-3-8(14)12-11-7/h2-4H,1H3,(H,12,14)(H,15,16) |
Clave InChI |
BEWZIULCPLUCNW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=NNC(=O)C=C2)C(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



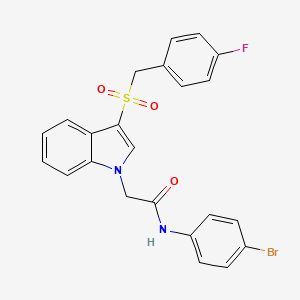
![N-[3-(Methylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2401654.png)
![N-(3-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2401655.png)
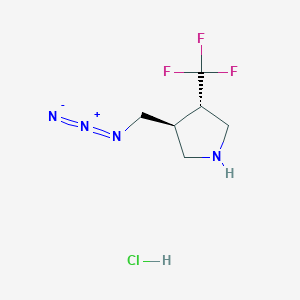
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2401660.png)
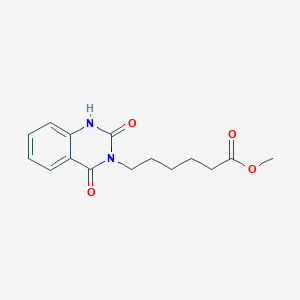
![N-(2,3-dimethylphenyl)-2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2401664.png)
![Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]ethyl}amine](/img/structure/B2401665.png)
![Methyl 2-amino-2-[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2401667.png)
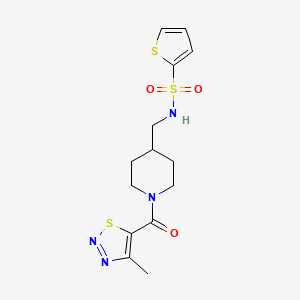
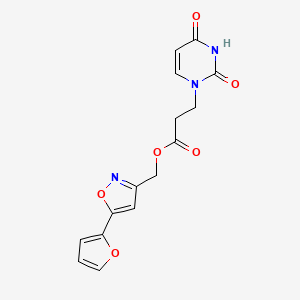
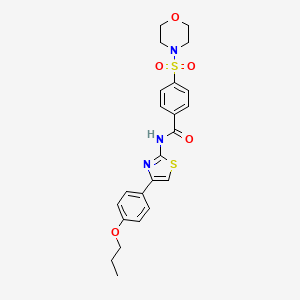
![4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid](/img/structure/B2401675.png)